1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is a compound that features a bromopyridine moiety and a trifluoroethane diol group. This compound is of interest due to its unique chemical structure, which combines the properties of brominated pyridines and trifluorinated alcohols. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoroethane diol group. One common method involves the reaction of 5-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the introduction of the trifluoroethane diol group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoroethane diol group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 1-(5-Bromopyridin-3-yl)methanamine
- 5-Bromopyridine-3-acetonitrile
Uniqueness
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine and a trifluoroethane diol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-1-4(2-12-3-5)6(13,14)7(9,10)11/h1-3,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADTYSQMRWSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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